Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
Description
Properties
IUPAC Name |
methyl 1-ethyl-3,4-dihydro-2H-quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-14-8-4-5-10-9-11(13(15)16-2)6-7-12(10)14/h6-7,9H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDESNHYANQBONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the reaction of 1-ethyl-1,2,3,4-tetrahydroquinoline with methyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group at the 6-position undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in medicinal chemistry.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 6-Carboxy-1-ethyl-THQ | |
| Basic hydrolysis | NaOH (2M), 80°C | Sodium salt of 6-carboxy-THQ |
Hydrolysis rates depend on steric hindrance from the ethyl group at the 1-position, which slightly retards the reaction compared to unsubstituted analogs .
Alkylation and Acylation
The secondary amine in the tetrahydroquinoline ring can participate in alkylation or acylation reactions, though the 1-ethyl substituent may influence regioselectivity.
Key Reactions
-
N-Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaHCO₃ to form quaternary ammonium salts . -
Acylation :
Forms amides with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions :
Oxidation Reactions
The tetrahydroquinoline ring is susceptible to oxidation, particularly at the C2 and C3 positions, leading to dihydro- or fully aromatic quinoline derivatives.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic, 60°C | Quinoline-6-carboxylate | 45–60% |
| DDQ | CH₂Cl₂, rt | Dihydroquinoline | 75% |
The ethyl group at the 1-position stabilizes intermediates during oxidation, reducing over-oxidation side reactions .
Cyclization and Domino Reactions
The compound participates in cascade reactions to form polycyclic structures. For example, in the presence of aldehydes and ethyl cyanoacetate, it undergoes aza-Michael–Michael additions to generate fused tetrahydroquinoline systems .
Mechanistic Pathway :
-
Knoevenagel condensation between aldehyde and ethyl cyanoacetate.
-
aza-Michael addition to the tetrahydroquinoline amine.
Functional Group Interconversion
The ester group can be converted to other functionalities:
| Reaction | Reagents | Product |
|---|---|---|
| Reduction | LiAlH₄ | 6-Hydroxymethyl-THQ |
| Transesterification | Ethanol, H₂SO₄ | Ethyl ester derivative |
Comparative Reactivity Table
A comparison with structurally similar compounds highlights the influence of substituents:
| Compound | Hydrolysis Rate | Oxidation Stability | N-Reactivity |
|---|---|---|---|
| Methyl 1-ethyl-THQ-6-carboxylate | Moderate | High | Moderate |
| Methyl THQ-6-carboxylate | Fast | Low | High |
| Ethyl 1-methyl-THQ-6-carboxylate | Slow | Moderate | Low |
Scientific Research Applications
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
a. Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS 5570-85-4)
- Structure : Ethyl ester at the 6-position instead of methyl.
- This compound has a molecular weight of 205.26 and is used in similar research contexts .
b. Methyl 8-methoxy-1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS 1030848-28-2)
- Structure : Methoxy group at the 8-position and methyl ester at the 5-position.
- Implications : The 5-carboxylate and 8-methoxy substituents may enhance electronic effects on the aromatic system, affecting binding to biological targets such as enzymes or receptors .
c. Methyl 1,2,3,4-tetrahydro-4,4-dimethyl-6-quinolinecarboxylate (CAS 1187933-49-8)
- Structure : Two methyl groups at the 4-position.
Physicochemical and Structural Properties
Crystallographic Insights
- Crystal Packing: Analogous tetrahydroquinoline derivatives, such as methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate, exhibit C–H···π and C–H···O interactions in their crystal structures. These interactions stabilize dimeric and columnar arrangements, which may influence solubility and solid-state stability .
Spectral and Analytical Data
- NMR and MS Profiles : Methyl 1-ethyl-6-carboxylate derivatives typically show distinct signals for the ethyl group (δ ~1.15 ppm for CH3) and ester carbonyl (IR ~1731 cm⁻¹). Mass spectrometry often reveals fragmentation patterns consistent with loss of the ester group (e.g., m/z 230 for [M–CH3]+) .
Biological Activity
Methyl 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (Methyl ETQ) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Methyl ETQ has the following chemical characteristics:
- Molecular Formula: C13H17NO2
- Molecular Weight: 219.28 g/mol
- CAS Number: 2288709-86-2
The compound features a tetrahydroquinoline ring structure, which is known for its varied biological activities. The specific substitution pattern at the 6-position enhances its solubility and reactivity, making it a valuable candidate in drug development and organic synthesis .
Biological Activities
Research indicates that Methyl ETQ exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that Methyl ETQ has notable antimicrobial effects against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes .
- Anticancer Potential: Preliminary investigations suggest that Methyl ETQ may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro, possibly through apoptosis induction or cell cycle arrest mechanisms .
- Neuroprotective Effects: Related compounds in the tetrahydroquinoline family have demonstrated neuroprotective properties. Methyl ETQ's structural similarities suggest potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems .
Synthesis Methods
Methyl ETQ can be synthesized using various methods, including:
- Cascade Reactions: A three-component reaction involving 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate has been reported to yield highly substituted tetrahydroquinolines efficiently .
- One-Pot Reactions: Recent advancements have led to one-pot synthesis techniques that simplify the production of Methyl ETQ and its derivatives while maintaining high yields .
Table 1: Summary of Biological Studies on Methyl ETQ
The exact mechanism of action for Methyl ETQ is not fully elucidated; however, it is believed to interact with multiple molecular targets within biological systems. Possible mechanisms include:
- Inhibition of specific enzymes or receptors.
- Induction of apoptosis in cancer cells.
- Disruption of microbial cell integrity .
Comparison with Similar Compounds
Methyl ETQ shares structural similarities with other compounds in the tetrahydroquinoline class, which are also known for their biological activities. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | C12H15N | Lacks carboxylic acid functionality |
| Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | C12H15NO2 | Exhibits similar antimicrobial properties |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C12H15N | Known for neuroprotective effects |
Q & A
Q. Key factors affecting yield :
- Acid catalyst strength (e.g., HCl vs. H₂SO₄) impacts cyclization efficiency.
- Temperature control during alkylation minimizes side reactions (e.g., over-alkylation) .
Which analytical techniques are most reliable for structural characterization of this compound?
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl at N1, methyl ester at C6). Coupling constants resolve stereochemistry .
- X-ray crystallography : Determines absolute configuration and ring puckering (e.g., Cremer-Pople parameters for tetrahydroquinoline conformation) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 248.1652) and fragmentation patterns .
What biological activities are associated with this compound, and how are they methodologically assessed?
Q. Basic
- Anticancer activity : Evaluated via Bcl-2 protein inhibition assays (IC₅₀ values) and apoptosis induction in cancer cell lines (e.g., caspase-3 activation assays) .
- Antimicrobial effects : Tested against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) assays .
- Neuroprotection : Screened for COMT (catechol-O-methyltransferase) inhibition to assess potential in Parkinson’s disease .
How can synthesis be optimized for higher enantiomeric purity?
Q. Advanced
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives during cyclization to induce asymmetry .
- Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts to reduce imine intermediates stereoselectively .
- HPLC enantioseparation : Utilize chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for post-synthetic resolution .
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Structural benchmarking : Compare substituent effects (e.g., ethyl vs. methyl at N1) using SAR (Structure-Activity Relationship) tables .
- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify outliers or batch-dependent variability .
What computational methods predict binding interactions of this compound with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina with Bcl-2 (PDB: 1G5M) or COMT (PDB: 3BWM) crystal structures to map binding pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity .
How to validate crystallographic data for this compound?
Q. Advanced
- R-factor analysis : Ensure R1 < 0.05 and wR2 < 0.10 for high-resolution datasets .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for accurate modeling of non-merohedral twinning .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π bonds) with CrystalExplorer .
What strategies separate enantiomers for pharmacological studies?
Q. Advanced
- Dynamic kinetic resolution : Combine lipase-catalyzed ester hydrolysis with racemization catalysts (e.g., Shvo’s catalyst) .
- Chiral derivatization : Convert the ester to a diastereomeric amide using (S)-α-methylbenzylamine for HPLC separation .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral coformers (e.g., tartaric acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
